molecular formula C10H11F2NO2 B8549916 Ethyl 4-amino-2,5-difluorophenylacetate

Ethyl 4-amino-2,5-difluorophenylacetate

Cat. No.: B8549916
M. Wt: 215.20 g/mol
InChI Key: CSSUUYMOBYYHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2,5-difluorophenylacetate is a fluorinated phenylacetate ester featuring an amino group at the 4-position and fluorine atoms at the 2- and 5-positions of the aromatic ring. This compound is structurally characterized by its ester functional group (–COOEt) and electron-rich aromatic system due to the amino (–NH₂) substituent. Such derivatives are commonly employed as intermediates in pharmaceutical and agrochemical synthesis, where fluorine substitution enhances metabolic stability and bioavailability.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

ethyl 2-(4-amino-2,5-difluorophenyl)acetate

InChI

InChI=1S/C10H11F2NO2/c1-2-15-10(14)4-6-3-8(12)9(13)5-7(6)11/h3,5H,2,4,13H2,1H3

InChI Key

CSSUUYMOBYYHOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1F)N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 4-Bromo-2,5-difluorophenylacetate
  • Key Differences: Replaces the amino group with a bromine atom at the 4-position.
  • Analytical Techniques : Characterized via NMR, LC-MS, and HPLC (as listed in commercial specifications) .
Ethyl 4-Amino-2,3-dihydro-3-phenylacetylamino-2-iminothiazole-5-carboxylate Hydrobromide
  • Structural Divergence: Features a thiazole ring core instead of a benzene ring, with additional phenylacetylamino and imino substituents.
  • Functional Groups: Contains a thiazole carboxylate ester, imino (–NH), and amide groups, contrasting with the simpler phenylacetate ester in the target compound.
  • Synthesis and Stability : Synthesized in 80% yield with a decomposition melting point of 250°C, suggesting thermal instability under high temperatures .

Physical and Spectroscopic Properties

Compound Name Molecular Formula Substituents Melting Point/Decomp. IR Spectral Features (cm⁻¹) Key Analytical Methods
Ethyl 4-amino-2,5-difluorophenylacetate C₁₀H₁₁F₂NO₂ –NH₂, –F (2,5-positions) Not reported Anticipated: N–H stretches (~3300), C=O (~1700) NMR, LC-MS (inferred)
Ethyl 4-bromo-2,5-difluorophenylacetate C₁₀H₉BrF₂O₂ –Br, –F (2,5-positions) Not reported C–Br stretch (~500–600, absent in target) NMR, HPLC, LC-MS
Thiazole derivative C₁₃H₁₄N₄O₃S·HBr Thiazole, –NH, amide 250°C (decomp) 3379 (N–H), 1715 (C=O), 1658 (C=N) Elemental analysis, IR

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